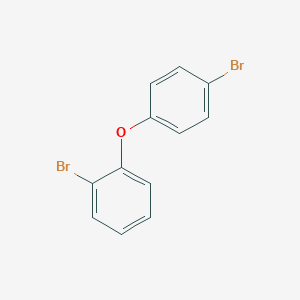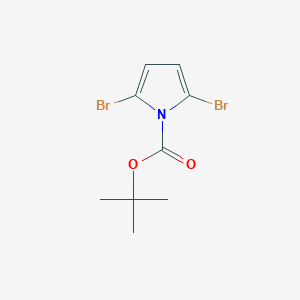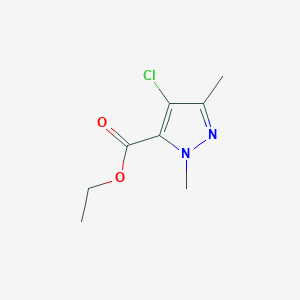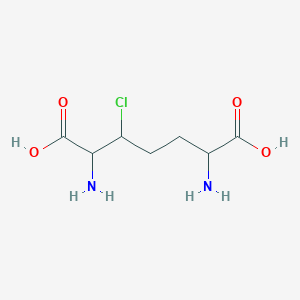
2,8-Dibromodibenzothiophene
Vue d'ensemble
Description
2,8-Dibromodibenzothiophene (CAS number 31574-87-5) is a double brominated derivative of dibenzothiophene . It can be considered structurally as a biphenyl further bridged with a sulfur atom . It is used as a starting material or intermediate for synthesizing novel 2,8-disubstituted dibenzothiophenes via palladium-catalyzed C-N or C-C bond formation . It is also used as a starting material to create organic electroluminescent derivatives .
Synthesis Analysis
2,8-Dibromodibenzothiophene was synthesized from dibenzothiophene with bromine in chloroform . Further oxidation of 2,8-dibromodibenzothiophene with dihydrogen peroxide in acetic acid gives 2,8-dibromodibenzothiophene-5,5-dioxide . Another synthesis involves the treatment of 2,8-dibromodibenzothiophene with pyrazole under Ullmann-type amination conditions for the dual C–N bond formation .Molecular Structure Analysis
The molecular formula of 2,8-Dibromodibenzothiophene is C12H6Br2S . It can be considered structurally as a biphenyl further bridged with a sulfur atom .Chemical Reactions Analysis
2,8-Dibromodibenzothiophene is used as a starting material or intermediate for synthesizing novel 2,8-disubstituted dibenzothiophenes via palladium-catalyzed C-N or C-C bond formation . The synthesis involves the treatment of 2,8-dibromodibenzothiophene with pyrazole under Ullmann-type amination conditions for the dual C–N bond formation .Physical And Chemical Properties Analysis
2,8-Dibromodibenzothiophene is a white to light yellow solid . More detailed physical and chemical properties are not available in the sources.Applications De Recherche Scientifique
Application in Perovskite Solar Cells
Specific Scientific Field
Energy & Environmental Science
Summary of the Application
2,8-Dibromodibenzothiophene-S,S-dioxide (BrDS) is used as an additive in tin-based perovskite solar cells. The introduction of BrDS can effectively inhibit the oxidation of Sn2+ and passivate grain boundary defects and point defects in the perovskite films .
Methods of Application or Experimental Procedures
A universal and effective doping strategy is delivered to improve the structure and optoelectronic properties of tin-based perovskite films through BrDS doping .
Results or Outcomes
The tin-based perovskite film doped with BrDS exhibits higher carrier lifetime and crystal quality. As a result, the BrDS-doped device achieves a power conversion efficiency of 14.98% with a certified efficiency of
Application in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Specific Scientific Field
Organic Electronics
Summary of the Application
2,8-Dibromodibenzothiophene is a useful building block for the further synthesis of small molecules, oligomers, and polymers. These materials can be used as hosts for phosphorescent dyes, electron transport layers, or active layer materials for OLEDs and OFETs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific device architecture and the role of 2,8-Dibromodibenzothiophene in the device. Generally, it would involve synthesizing the desired molecule, oligomer, or polymer using 2,8-Dibromodibenzothiophene as a building block, and then incorporating this material into the device .
Results or Outcomes
The results or outcomes would depend on the specific device and the role of 2,8-Dibromodibenzothiophene in the device. However, in general, using 2,8-Dibromodibenzothiophene can lead to improved device performance .
Application in Organic Synthesis
Specific Scientific Field
Organic Chemistry
Summary of the Application
2,8-Dibromodibenzothiophene is used as a starting material or intermediate in the synthesis of novel 2,8-disubstituted dibenzothiophenes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific synthesis being performed. However, it generally involves forming C-N or C-C bonds via palladium-catalyzed reactions .
Results or Outcomes
The results or outcomes would depend on the specific synthesis being performed. However, in general, using 2,8-Dibromodibenzothiophene can lead to the successful synthesis of novel 2,8-disubstituted dibenzothiophenes .
Application in Organic Photovoltaics (OPVs)
Summary of the Application
2,8-Dibromodibenzothiophene is a useful building block for the further synthesis of small molecules, oligomers, and polymers. These materials can be used as active layer materials for OPVs .
Results or Outcomes
Application in Organic Electroluminescent Derivatives
Summary of the Application
2,8-Dibromodibenzothiophene is used as a starting material for the synthesis of organic electroluminescent derivatives .
Results or Outcomes
The results or outcomes would depend on the specific synthesis being performed. However, in general, using 2,8-Dibromodibenzothiophene can lead to the successful synthesis of organic electroluminescent derivatives .
Orientations Futures
2,8-Dibromodibenzothiophene has been used in the synthesis of conjugated small organic molecules . It has also been used in additive engineering with 2,8-dibromo-dibenzothiophene-S, S-dioxide enabled tin-based perovskite solar cells with 14.98% power conversion efficiency . This work represents a noteworthy step towards manufacturing efficient and stable tin-based PSCs .
Propriétés
IUPAC Name |
2,8-dibromodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEXSUAHKVAPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348155 | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dibromodibenzothiophene | |
CAS RN |
31574-87-5 | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dibromodibenzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)

![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)

